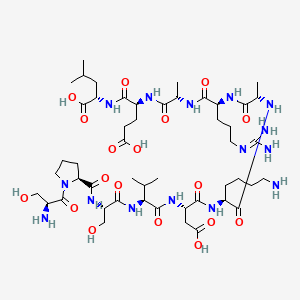
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH is a peptide composed of eleven amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic functions, and structural roles within cells. This specific sequence may have unique properties and applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures the production of high-purity peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acids like methionine or cysteine.
Reduction: Reduction of disulfide bonds in cysteine residues.
Substitution: Substitution reactions involving side chains of amino acids.
Hydrolysis: Hydrolysis of peptide bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various alkylating agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while hydrolysis of peptide bonds yields individual amino acids.
Aplicaciones Científicas De Investigación
Peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Investigated for their roles in cellular signaling and protein interactions.
Medicine: Explored for therapeutic potential, including as drugs or drug delivery systems.
Industry: Utilized in the development of biomaterials and as components in various biotechnological applications.
Mecanismo De Acción
The mechanism of action of peptides like H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization.
Comparación Con Compuestos Similares
Similar Compounds
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-NH2: A similar peptide with an amide group at the C-terminus.
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OMe: A peptide with a methoxy group at the C-terminus.
H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OEt: A peptide with an ethoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Ser-Pro-Ser-Val-Asp-Lys-Ala-Arg-Ala-Glu-Leu-OH lies in its specific sequence and the presence of a free carboxyl group at the C-terminus. This structural feature can influence its interactions with molecular targets and its stability under various conditions.
Propiedades
Fórmula molecular |
C49H85N15O18 |
|---|---|
Peso molecular |
1172.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C49H85N15O18/c1-23(2)19-32(48(81)82)61-42(75)30(14-15-35(67)68)58-39(72)26(6)56-41(74)29(12-9-17-54-49(52)53)57-38(71)25(5)55-40(73)28(11-7-8-16-50)59-43(76)31(20-36(69)70)60-46(79)37(24(3)4)63-44(77)33(22-66)62-45(78)34-13-10-18-64(34)47(80)27(51)21-65/h23-34,37,65-66H,7-22,50-51H2,1-6H3,(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,76)(H,60,79)(H,61,75)(H,62,78)(H,63,77)(H,67,68)(H,69,70)(H,81,82)(H4,52,53,54)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1 |
Clave InChI |
WWFNAEORZKAYGB-KXVOANHXSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxyethyl 4-[3-[[1-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]triazol-4-yl]methoxy]phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B15135478.png)
![trisodium;2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135483.png)
![[4-(trifluoromethyl)phenyl]methyl 4-[6-(2,6-dihydroxy-3-nitrobenzoyl)pyrazolo[1,5-a]pyrimidin-2-yl]benzoate](/img/structure/B15135484.png)


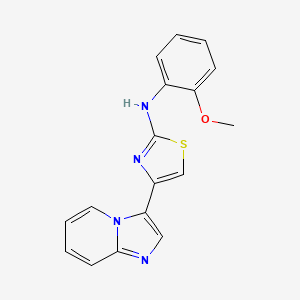
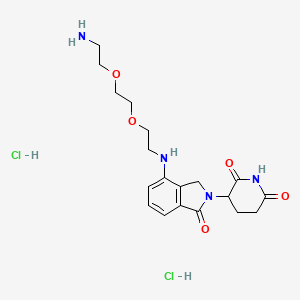
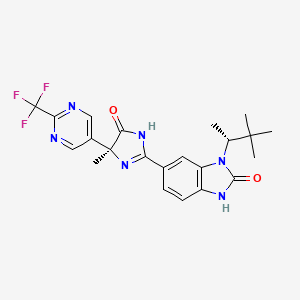
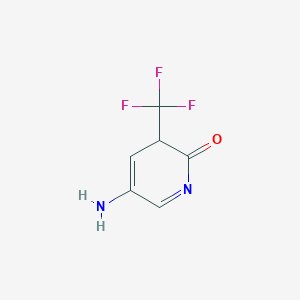
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)
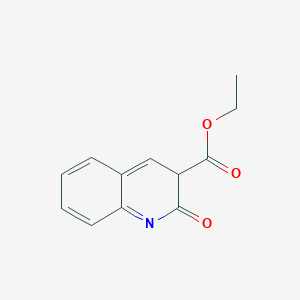
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
